molecular formula C18H16O5 B15248863 1,3,8-Trimethoxy-6-methylanthracene-9,10-dione CAS No. 6414-42-2

1,3,8-Trimethoxy-6-methylanthracene-9,10-dione

Cat. No.: B15248863
CAS No.: 6414-42-2
M. Wt: 312.3 g/mol
InChI Key: HICKZJMJOXACIR-UHFFFAOYSA-N
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Description

1,3,8-Trimethoxy-6-methylanthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are found in various natural sources, including plants. This compound is characterized by its three methoxy groups and a methyl group attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8-Trimethoxy-6-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of emodin, a naturally occurring anthraquinone. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves the extraction of emodin from plant sources, followed by chemical modification to introduce the methoxy groups. The process includes solvent extraction, crystallization, and drying steps .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3,8-Trimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.

    Biology: The compound exhibits biological activities such as antiviral and anticancer properties.

    Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3,8-Trimethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Additionally, it can modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to antioxidant and cytoprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Trimethoxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups and a methyl group enhances its solubility and reactivity compared to other anthraquinones .

Properties

CAS No.

6414-42-2

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

1,3,8-trimethoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C18H16O5/c1-9-5-11-15(13(6-9)22-3)18(20)16-12(17(11)19)7-10(21-2)8-14(16)23-4/h5-8H,1-4H3

InChI Key

HICKZJMJOXACIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Origin of Product

United States

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